2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide is a heterocyclic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base like triethylamine can lead to the formation of the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and thioxo groups may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the thioxo group and exhibit similar biological activities.
Imidazole Derivatives: Imidazole-containing compounds also have a range of biological activities and are structurally related.
Uniqueness
What sets 2,3-diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro[2,7]naphthyridine-4-carboxamide apart is its unique combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19N5OS |
---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
2,3-diamino-7-propyl-1-sulfanylidene-6,8-dihydro-5H-2,7-naphthyridine-4-carboxamide |
InChI |
InChI=1S/C12H19N5OS/c1-2-4-16-5-3-7-8(6-16)12(19)17(15)10(13)9(7)11(14)18/h2-6,13,15H2,1H3,(H2,14,18) |
InChI Key |
NCOKTSKEGQLJOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=S)N(C(=C2C(=O)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.